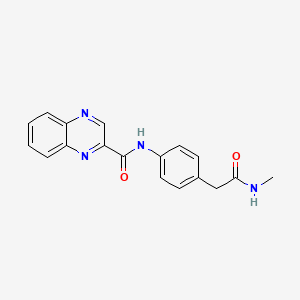
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. The specific synthesis route for this compound may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound under acidic or basic conditions to form the quinoxaline ring.
Amidation: The quinoxaline derivative is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to achieve efficient and sustainable production .
化学反应分析
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions
Major Products
The major products formed from these reactions include quinoxaline-2,3-diones, dihydroquinoxalines, and various substituted quinoxaline derivatives .
科学研究应用
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties .
作用机制
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to cause DNA damage, leading to cell death in cancer cells. It also inhibits the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Uniqueness
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile compound for various applications .
属性
CAS 编号 |
1210929-23-9 |
|---|---|
分子式 |
C18H16N4O2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-19-17(23)10-12-6-8-13(9-7-12)21-18(24)16-11-20-14-4-2-3-5-15(14)22-16/h2-9,11H,10H2,1H3,(H,19,23)(H,21,24) |
InChI 键 |
JGAJGAQRBWXULR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















